molecular formula C11H14F3N3O2 B6946607 N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide

N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide

Cat. No.: B6946607
M. Wt: 277.24 g/mol
InChI Key: ZNYVRODCPQBZCD-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group attached to a pyrazole ring, which is further connected to an oxane (tetrahydropyran) ring with a carboxamide functional group. The presence of the trifluoroethyl group imparts significant chemical stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c12-11(13,14)7-17-4-3-9(16-17)15-10(18)8-2-1-5-19-6-8/h3-4,8H,1-2,5-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVRODCPQBZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=NN(C=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The oxane ring is then synthesized and attached to the pyrazole ring through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoroethyl group or other substituents on the pyrazole ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its binding kinetics and structural interactions provide insights into its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide
  • N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]benzene-1-carboxamide
  • N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]oxane-3-carboxamide stands out due to the presence of the oxane ring, which imparts unique physicochemical properties. This structural feature enhances its solubility, stability, and overall bioavailability, making it a more versatile and effective compound for various applications.

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